![molecular formula C14H28N2O3 B7928418 [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7928418.png)
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is an organic compound featuring a cyclohexyl ring bonded to a hydroxyethylamino group, a methyl group, and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Hydroxyethylamino Group: The initial step involves the reaction of 2-chloroethanol with cyclohexylamine under basic conditions to produce 2-(2-Hydroxy-ethylamino)-cyclohexane.
Methylation: The intermediate product is further reacted with a methylating agent, such as methyl iodide, in the presence of a base to obtain 2-(2-Hydroxy-ethylamino)-cyclohexyl-methyl.
Carbamic Acid tert-Butyl Ester Formation: Finally, the methylated compound is treated with tert-butyl isocyanate to form the desired carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The synthesis can be scaled up by utilizing continuous flow reactors and advanced separation techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo oxidation reactions, primarily targeting the hydroxyethylamino group to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may reduce the carbonyl group in the carbamic acid ester to the corresponding alcohol.
Substitution: Substitution reactions can occur on the cyclohexyl ring, hydroxyethylamino group, or the carbamic ester moiety, replacing hydrogen atoms with various substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents (e.g., bromine), Nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may serve as a building block for the synthesis of bioactive molecules, aiding in the exploration of structure-activity relationships.
Medicine
Industry
Industrial applications may include the production of specialized polymers and materials, leveraging the unique chemical properties of the compound.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group may enhance binding affinity, while the carbamic ester can participate in hydrogen bonding and other interactions critical for biological activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to similar compounds, [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups, which provides a distinct set of chemical and biological properties.
List of Similar Compounds
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid methyl ester
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid ethyl ester
By combining diverse chemical properties with wide-ranging applications, this compound stands as a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16(4)12-8-6-5-7-11(12)15-9-10-17/h11-12,15,17H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMLFCNPENGUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

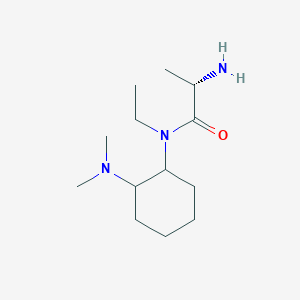
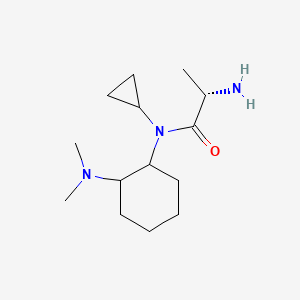
![{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928366.png)
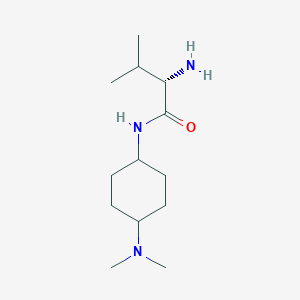
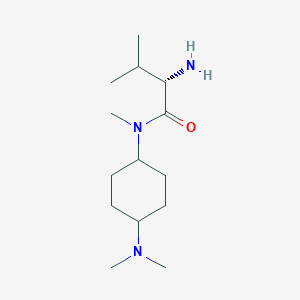
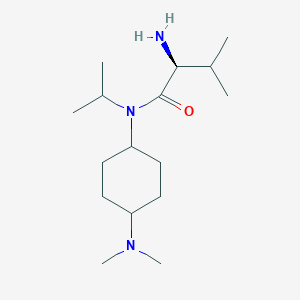
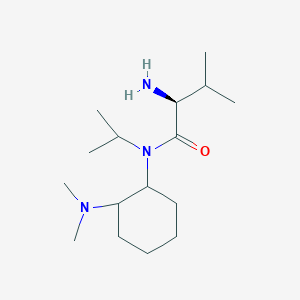
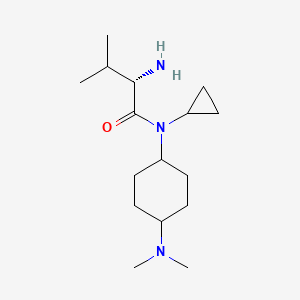
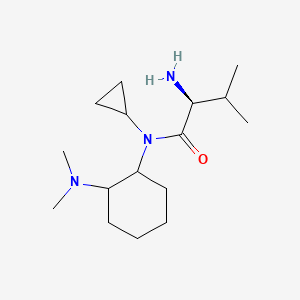
![[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7928412.png)
![Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7928419.png)
![[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7928425.png)
![Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7928429.png)
